molecular formula C12H10ClN3O2 B3005187 1-(6-Chloropyridin-2-YL)-5-cyclopropylpyrazole-4-carboxylic acid CAS No. 1820711-13-4

1-(6-Chloropyridin-2-YL)-5-cyclopropylpyrazole-4-carboxylic acid

Cat. No.: B3005187
CAS No.: 1820711-13-4
M. Wt: 263.68
InChI Key: DPJDNPCTQCANGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-2-YL)-5-cyclopropylpyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1-(6-Chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid and its derivatives have been studied for their antimicrobial properties. Research conducted by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly those incorporating the pyrazole ring, is a key area of study. For instance, Karpina et al. (2019) developed methods for synthesizing triazolopyridine derivatives, highlighting the compound's potential for diverse biological activities (Karpina et al., 2019).

Insecticidal and Fungicidal Properties

Zhang et al. (2019) explored the insecticidal and fungicidal activities of novel pyrazole derivatives, finding that some compounds exhibited significant growth inhibitory rates against specific fungi, indicating potential as new fungicidal leads (Zhang et al., 2019).

Antibacterial and Antifungal Studies

Another study by Patel and Agravat (2007) synthesized new pyridine derivatives and screened them for antibacterial and antifungal activities, emphasizing the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2007).

Anti-Inflammatory and Analgesic Activity

The compound's derivatives have also been examined for their potential anti-inflammatory and analgesic properties, as demonstrated by Reddy et al. (2015), who synthesized a series of derivatives and evaluated their biological activities (Reddy et al., 2015).

Safety and Hazards

Based on the safety data sheet of a similar compound, “1-(6-Chloropyridin-2-yl)methanamine”, it is toxic if swallowed and can cause skin and eye irritation. It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and wash thoroughly after handling .

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-2-1-3-10(15-9)16-11(7-4-5-7)8(6-14-16)12(17)18/h1-3,6-7H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJDNPCTQCANGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=NC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.